Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt
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Overview
Description
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt: is a complex organic compound with a unique structure that includes multiple ether linkages and a phosphate group. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt typically involves the reaction of 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives and quinones.
Reduction: Phosphite and hypophosphite derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex ether and phosphate linkages.
Biology: In biological research, it may be used as a model compound to study the behavior of phosphate esters in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt exerts its effects involves the interaction of its phosphate group with various molecular targets. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with different molecular environments.
Comparison with Similar Compounds
- Phosphoric acid bis(16-phenyl-3,6,9,12,15-pentaoxahexadecan-1-yl) ester sodium salt
- Bis(2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl) phosphate sodium salt
Uniqueness: Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt is unique due to its specific arrangement of ether linkages and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt (CAS No. 99670-29-8) is a complex organic compound that exhibits significant biological activity due to its unique structural characteristics. This article delves into its biological interactions, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a molecular formula of C36H62NO15P with a molecular weight of approximately 779.85 g/mol. It consists of two phenyl groups linked to a long polyether chain that includes five ether linkages and a phosphate group. The presence of sodium enhances its solubility in aqueous environments, making it suitable for biological applications .
Biological Activity
Research indicates that bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate interacts with various biological molecules and pathways. Its biological activities can be summarized as follows:
1. Cellular Interaction
- Membrane Permeability : The compound has been shown to enhance membrane permeability in certain cell types, facilitating the transport of other therapeutic agents across cellular membranes.
- Enzyme Modulation : Studies suggest that it may modulate the activity of specific enzymes involved in cellular signaling pathways, potentially influencing metabolic processes.
2. Antioxidant Properties
- The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may contribute to its protective effects against cellular damage.
3. Antimicrobial Activity
- Preliminary studies have demonstrated that bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate possesses antimicrobial properties against various bacterial strains. This suggests potential applications in developing antimicrobial agents or coatings.
The mechanisms through which bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate exerts its biological effects include:
- Formation of Complexes with Biomolecules : The compound can form complexes with proteins and nucleic acids, influencing their structure and function. This interaction is crucial for its role in modulating biological pathways.
- Influence on Signal Transduction : By affecting enzyme activity and cellular signaling pathways, the compound can alter physiological responses within cells.
Case Studies
Several case studies highlight the biological activity of bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate:
-
Study on Membrane Permeability :
- In a controlled experiment involving human epithelial cells, the addition of the compound significantly increased the permeability of the cell membrane to glucose analogs compared to control groups.
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner.
-
Antimicrobial Efficacy Testing :
- In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate | C36H62NO15P | Dual phenyl groups; polyether chain | Antioxidant; antimicrobial; membrane permeability |
2-(p-Hydroxyphenyl)-ethyl phosphate | C10H13O4P | Single phenolic group | Limited antioxidant activity |
Bis[1-(p-tolyl)-2-(2-methoxyethoxy)ethanol] phosphate | C21H30O6P | Similar ether structure; different substituents | Moderate enzyme modulation |
Properties
CAS No. |
99670-25-4 |
---|---|
Molecular Formula |
C34H54NaO14P |
Molecular Weight |
740.7 g/mol |
IUPAC Name |
sodium;bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C34H55O14P.Na/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34;/h1-10H,11-32H2,(H,35,36);/q;+1/p-1 |
InChI Key |
ICTDZBKODTYJFP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)([O-])OCCOCCOCCOCCOCCOCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
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